molecular formula C15H16O3 B14020673 6-Isobutoxy-2-naphthoic acid

6-Isobutoxy-2-naphthoic acid

Cat. No.: B14020673
M. Wt: 244.28 g/mol
InChI Key: MMRQQGPZRIRPBO-UHFFFAOYSA-N
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Description

6-Isobutoxy-2-naphthoic acid is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol It is a derivative of naphthoic acid, characterized by the presence of an isobutoxy group at the 6th position of the naphthalene ring

Preparation Methods

The synthesis of 6-Isobutoxy-2-naphthoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-naphthoic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

6-Isobutoxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol derivatives.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction produces alcohol derivatives .

Scientific Research Applications

6-Isobutoxy-2-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of 6-Isobutoxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Isobutoxy-2-naphthoic acid can be compared with other similar compounds, such as:

    6-Hydroxy-2-naphthoic acid: This compound has a hydroxyl group instead of an isobutoxy group. It exhibits different chemical reactivity and biological activities.

    6-Methoxy-2-naphthoic acid: The presence of a methoxy group alters the compound’s properties, making it suitable for different applications.

    2-Naphthoic acid: The parent compound without any substituents at the 6th position.

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

6-(2-methylpropoxy)naphthalene-2-carboxylic acid

InChI

InChI=1S/C15H16O3/c1-10(2)9-18-14-6-5-11-7-13(15(16)17)4-3-12(11)8-14/h3-8,10H,9H2,1-2H3,(H,16,17)

InChI Key

MMRQQGPZRIRPBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Origin of Product

United States

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